molecular formula C20H21N3O2 B12543696 3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol CAS No. 143098-06-0

3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol

Cat. No.: B12543696
CAS No.: 143098-06-0
M. Wt: 335.4 g/mol
InChI Key: OITKKWPVGQAWCC-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol is a complex organic compound that features a benzimidazole moiety fused with a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a catalyst like sulfur . This reaction forms the benzimidazole ring, which is then further reacted with a benzopyran derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol is unique due to its combined benzimidazole and benzopyran moieties, which confer distinct chemical and biological properties. This dual structure enhances its versatility and effectiveness in various applications.

Properties

CAS No.

143098-06-0

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-ol

InChI

InChI=1S/C20H21N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12,20,24H,3-4H2,1-2H3,(H,21,22)

InChI Key

OITKKWPVGQAWCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(O2)O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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